molecular formula C8H14O4 B8210489 5-Deoxy-2,3-o-isopropylidene-d-ribose

5-Deoxy-2,3-o-isopropylidene-d-ribose

Cat. No.: B8210489
M. Wt: 174.19 g/mol
InChI Key: GWCMBFPHOUQTAT-RKEPMNIXSA-N
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Description

5-Deoxy-2,3-o-isopropylidene-d-ribose is a synthetic derivative of d-ribose, a naturally occurring sugar. This compound is characterized by the presence of an isopropylidene group protecting the 2,3-hydroxyl groups of the ribose molecule, and the absence of a hydroxyl group at the 5-position. It is commonly used in organic synthesis and has applications in various fields including medicinal chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Deoxy-2,3-o-isopropylidene-d-ribose typically involves the protection of d-ribose with an isopropylidene group followed by selective deoxygenation at the 5-position. One common method involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of cost-effective solvents and reagents, and efficient extraction and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Deoxy-2,3-o-isopropylidene-d-ribose undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

The major product of these reactions is this compound itself, which can be further modified for various applications.

Mechanism of Action

The mechanism of action of 5-Deoxy-2,3-o-isopropylidene-d-ribose involves its role as an intermediate in the synthesis of biologically active compounds. For instance, in the synthesis of capecitabine, it acts as a precursor that undergoes further chemical transformations to produce the active drug. The molecular targets and pathways involved depend on the specific application and the final compound synthesized .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Deoxy-2,3-o-isopropylidene-d-ribose is unique due to its specific deoxygenation at the 5-position, which makes it a valuable intermediate in the synthesis of various biologically active compounds. Its protected form also provides stability during chemical reactions, making it a versatile compound in organic synthesis.

Properties

IUPAC Name

(3aR,6R,6aR)-2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-4-5-6(7(9)10-4)12-8(2,3)11-5/h4-7,9H,1-3H3/t4-,5-,6-,7?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCMBFPHOUQTAT-RKEPMNIXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(O1)O)OC(O2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(O1)O)OC(O2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Deoxy-2,3-o-isopropylidene-d-ribose
Reactant of Route 2
5-Deoxy-2,3-o-isopropylidene-d-ribose
Reactant of Route 3
5-Deoxy-2,3-o-isopropylidene-d-ribose
Reactant of Route 4
5-Deoxy-2,3-o-isopropylidene-d-ribose
Reactant of Route 5
5-Deoxy-2,3-o-isopropylidene-d-ribose
Reactant of Route 6
5-Deoxy-2,3-o-isopropylidene-d-ribose

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